molecular formula C10H17IN2 B15241709 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole

Cat. No.: B15241709
M. Wt: 292.16 g/mol
InChI Key: SRRUVFRYDBFEKP-UHFFFAOYSA-N
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Description

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of iodine, methyl groups, and a pentanyl side chain, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can be achieved through various synthetic routes One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the selection of cost-effective reagents, efficient reaction conditions, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could yield biaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or as a probe in biochemical assays.

    Medicine: As a potential pharmacophore for the development of new drugs.

    Industry: As an intermediate in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: Lacks the iodine and pentanyl side chain.

    4-chloro-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole: Contains a chlorine atom instead of iodine.

    4-iodo-3,5-dimethyl-1H-pyrazole: Lacks the pentanyl side chain.

Uniqueness

The presence of the iodine atom and the pentanyl side chain in 4-iodo-3,5-dimethyl-1-(pentan-3-yl)-1H-pyrazole may impart unique reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C10H17IN2

Molecular Weight

292.16 g/mol

IUPAC Name

4-iodo-3,5-dimethyl-1-pentan-3-ylpyrazole

InChI

InChI=1S/C10H17IN2/c1-5-9(6-2)13-8(4)10(11)7(3)12-13/h9H,5-6H2,1-4H3

InChI Key

SRRUVFRYDBFEKP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C)I)C

Origin of Product

United States

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